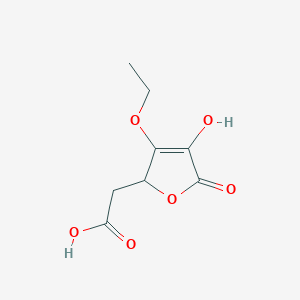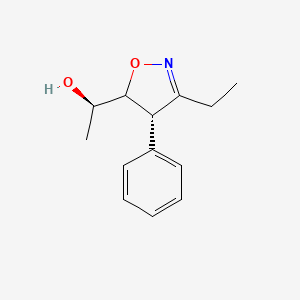
(1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol is a chiral compound that belongs to the class of isoxazoline derivatives. Isoxazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-keto ester with hydroxylamine to form the isoxazoline ring, followed by reduction to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazoline ring can be reduced to form isoxazolidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Isoxazolidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol can be used as a building block for the synthesis of more complex molecules.
Biology
This compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine
Industry
In industry, this compound could be used in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol would depend on its specific biological target. Generally, isoxazoline derivatives can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-((4S)-3-Methyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol
- (1R)-1-((4S)-3-Ethyl-4-(4-methylphenyl)-4,5-dihydroisoxazol-5-yl)ethanol
Uniqueness
The unique structural features of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol, such as its specific chiral centers and substituents, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(1R)-1-[(4S)-3-ethyl-4-phenyl-4,5-dihydro-1,2-oxazol-5-yl]ethanol |
InChI |
InChI=1S/C13H17NO2/c1-3-11-12(10-7-5-4-6-8-10)13(9(2)15)16-14-11/h4-9,12-13,15H,3H2,1-2H3/t9-,12+,13?/m1/s1 |
InChI Key |
IOTKBIGWJPLESI-QDIMTWPYSA-N |
Isomeric SMILES |
CCC1=NOC([C@H]1C2=CC=CC=C2)[C@@H](C)O |
Canonical SMILES |
CCC1=NOC(C1C2=CC=CC=C2)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


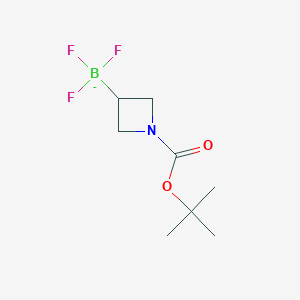
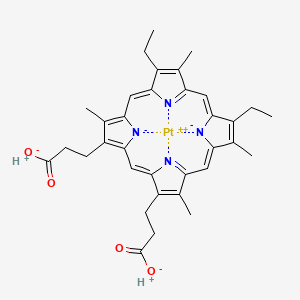
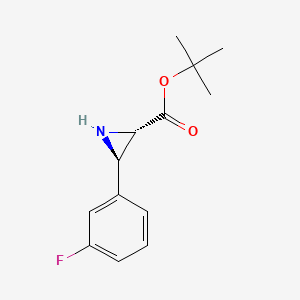
![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)
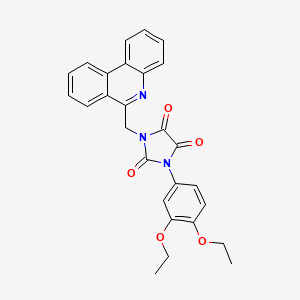
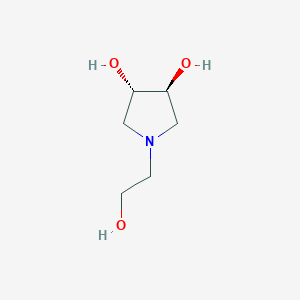
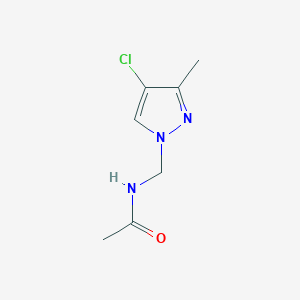
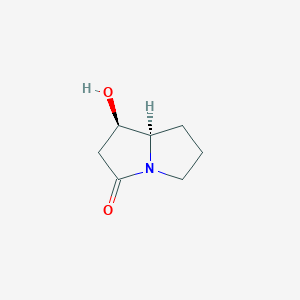

![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)



